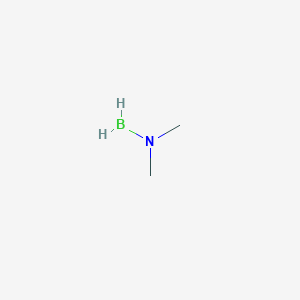![molecular formula C22H29KO4 B7820954 potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B7820954.png)
potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate” is known as potassium canrenoate. It is a potassium salt of canrenoic acid and is primarily used as a competitive aldosterone antagonist. Potassium canrenoate has been shown to counteract the effects of aldosterone-induced blood pressure increases and is clinically used for its anti-fibrotic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium canrenoate is synthesized through the reaction of canrenoic acid with potassium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of potassium canrenoate. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of potassium canrenoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
Potassium canrenoate undergoes various chemical reactions, including:
Oxidation: Potassium canrenoate can be oxidized to form canrenone, a metabolite with similar pharmacological properties.
Reduction: The compound can be reduced to form dihydrocanrenoate, which has different biological activities.
Substitution: Potassium canrenoate can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Canrenone
Reduction: Dihydrocanrenoate
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Potassium canrenoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its role as an aldosterone antagonist.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and fibrosis.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Potassium canrenoate exerts its effects by competitively inhibiting the binding of aldosterone to its receptors. This inhibition prevents aldosterone from exerting its effects on sodium and water retention, leading to a decrease in blood pressure. The compound also has anti-fibrotic effects, reducing the formation of fibrous tissue in the heart and other organs. The molecular targets of potassium canrenoate include the mineralocorticoid receptor and various signaling pathways involved in fibrosis and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Spironolactone: Another aldosterone antagonist with similar pharmacological properties.
Eplerenone: A selective aldosterone receptor antagonist with fewer side effects.
Canrenone: A metabolite of potassium canrenoate with similar biological activities.
Uniqueness
Potassium canrenoate is unique in its ability to act as both an aldosterone antagonist and an anti-fibrotic agent. Its dual action makes it a valuable compound in the treatment of conditions such as hypertension and heart failure, where both aldosterone antagonism and anti-fibrotic effects are beneficial.
Propiedades
IUPAC Name |
potassium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4.K/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16-,17+,18+,20+,21+,22-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZQCHFUGHIPDF-RYVBEKKQSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)




![sodium;2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B7820915.png)







